molecular formula C11H14 B1595554 2,2-dimethyl-2,3-dihydro-1H-indene CAS No. 20836-11-7

2,2-dimethyl-2,3-dihydro-1H-indene

Cat. No.: B1595554
CAS No.: 20836-11-7
M. Wt: 146.23 g/mol
InChI Key: VAMWEVQXIHGFHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-2,3-dihydro-1H-indene can be achieved through various synthetic routes. One common method involves the hydrogenation of 2,2-Dimethylindene using a suitable catalyst under controlled conditions . The reaction typically requires a hydrogen source, such as hydrogen gas, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2,2-dimethyl-2,3-dihydro-1H-indene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-indene depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylindane: A closely related compound with similar structural features but differing in the degree of hydrogenation.

    1H-Indene, 2,3-dihydro-2,2-dimethyl-: Another name for 2,2-dimethyl-2,3-dihydro-1H-indene.

Uniqueness

This compound is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and physical properties. These features make it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-1,3-dihydroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-11(2)7-9-5-3-4-6-10(9)8-11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMWEVQXIHGFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174953
Record name 2,2-Dimethylindene, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20836-11-7
Record name 2,2-Dimethylindene, 2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020836117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylindene, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 2
2,2-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 3
2,2-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 4
2,2-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 5
2,2-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 6
2,2-dimethyl-2,3-dihydro-1H-indene

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